Tricosanoyl ethanolamide

Description

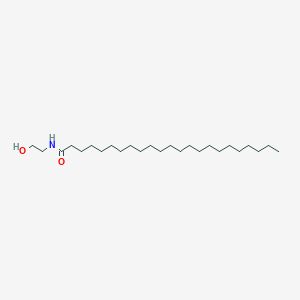

Structure

2D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)tricosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)26-23-24-27/h27H,2-24H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRQXTUCHBFZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H51NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560545 | |

| Record name | N-(2-Hydroxyethyl)tricosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171022-15-4 | |

| Record name | N-(2-Hydroxyethyl)tricosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Regulation of N 2 Hydroxyethyl Tricosanamide

Precursor Identification and Metabolic Pathways

The biosynthesis of NAEs is a multi-step process that begins with membrane phospholipids. The primary precursors for the formation of NAEs are N-acylphosphatidylethanolamines (NAPEs).

N-acylphosphatidylethanolamines (NAPEs) are key intermediates in the biosynthesis of N-acylethanolamines (NAEs). nih.gov These molecules are formed by the transfer of an acyl group from a phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE), a common component of cell membranes. nih.gov This initial step creates the N-acyl bond that is characteristic of NAEs. The specific fatty acyl chain of the resulting NAE, in this case, the C23:0 tricosanoyl group of N-(2-Hydroxyethyl)tricosanamide, is determined by the fatty acid that is transferred to PE to form the NAPE precursor.

The formation of NAPE from PE is a critical regulatory step in the biosynthesis of NAEs and can be catalyzed by several enzymes. nih.gov In vivo studies have shown that the levels of NAPE can increase in response to various stimuli, leading to a subsequent increase in the production of NAEs. ontosight.ai

The synthesis of NAEs from NAPEs is primarily carried out by a specific phospholipase D, known as NAPE-hydrolyzing phospholipase D (NAPE-PLD). nih.govontosight.ai This enzyme catalyzes the hydrolysis of the glycerophosphate bond in NAPE to release the NAE molecule and phosphatidic acid. nih.gov

While NAPE-PLD is considered a major pathway for NAE formation, other alternative routes have been identified. wikipedia.org One such pathway involves the enzyme α,β-hydrolase domain containing 4 (ABHD4), which can deacylate NAPE to form lyso-NAPE. This is then acted upon by other phospholipases to generate the final NAE. Another proposed pathway involves a phospholipase C that cleaves NAPE to produce phospho-NAE, which is then dephosphorylated to yield the NAE. wikipedia.org The specific pathway utilized may depend on the tissue and the specific NAE being synthesized.

The endogenous synthesis of NAEs is a highly regulated process that occurs in various tissues and cell types throughout the body. The enzymes responsible for NAE biosynthesis are strategically located within cells to respond to specific signals. The synthesis of NAEs is often initiated in response to cellular stress, injury, or specific signaling events. nih.gov

The diversity of NAEs, including the very-long-chain saturated NAEs like N-(2-Hydroxyethyl)tricosanamide, suggests that their synthesis is tailored to produce specific molecules with distinct biological functions. While the endogenous presence of N-(2-Hydroxyethyl)tricosanamide has not been extensively documented, the machinery for its synthesis from a corresponding N-tricosanoyl-phosphatidylethanolamine precursor exists within the established framework of NAE metabolism.

Catabolism and Enzymatic Degradation Pathways

The biological activity of NAEs is terminated through enzymatic degradation. This process is crucial for maintaining cellular homeostasis and preventing excessive signaling.

The primary enzyme responsible for the degradation of most NAEs is Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH is a serine hydrolase that breaks the amide bond of NAEs, releasing the fatty acid and ethanolamine (B43304). nih.gov The enzyme is found in the endoplasmic reticulum of various cells, particularly in the brain and liver. researchgate.net

While FAAH is the most well-characterized NAE-degrading enzyme, another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), has also been identified. NAAA shows a preference for certain NAEs, particularly N-palmitoylethanolamine, and has a distinct acidic pH optimum. The relative contribution of FAAH and NAAA to the degradation of a specific NAE can vary depending on the tissue and the acyl chain length and saturation of the NAE. Given its structure as a fatty acid amide, N-(2-Hydroxyethyl)tricosanamide is a potential substrate for FAAH or a similar hydrolase.

Upon degradation by an amide hydrolase, N-(2-Hydroxyethyl)tricosanamide would be broken down into its constituent components: tricosanoic acid and ethanolamine. Tricosanoic acid is a very-long-chain saturated fatty acid that can be further metabolized through fatty acid oxidation pathways to generate energy or be incorporated into other lipids. Ethanolamine can be re-used for the synthesis of phosphatidylethanolamine and other essential molecules within the cell. The precise metabolic fate of these breakdown products would depend on the metabolic state of the specific cell and tissue.

Molecular Mechanisms and Cellular Signaling of N 2 Hydroxyethyl Tricosanamide

Exploration of Molecular Targets

The biological activity of NAEs is primarily dictated by their interaction with specific molecular targets, including receptors and enzymes. For N-(2-Hydroxyethyl)tricosanamide, its considerable chain length (C23) distinguishes it from more extensively studied NAEs like anandamide (B1667382) (C20:4) and suggests potentially unique target engagement.

Putative Receptor Interactions (e.g., Cannabinoid Receptors, Orphan G Protein-Coupled Receptors)

While direct binding studies for N-(2-Hydroxyethyl)tricosanamide are scarce, its classification as an endocannabinoid suggests potential interaction with cannabinoid receptors. medchemexpress.com

Cannabinoid Receptors (CB1 and CB2): The primary targets of the endocannabinoid system are the CB1 and CB2 receptors. The affinity of NAEs for these receptors is highly dependent on the length and saturation of their acyl chain. Shorter, unsaturated NAEs like anandamide exhibit significant binding to CB1 and CB2 receptors, leading to a cascade of intracellular events. The very long saturated chain of N-(2-Hydroxyethyl)tricosanamide may result in lower affinity for these classical cannabinoid receptors compared to anandamide. However, it could still act as a weak partial agonist or even an antagonist at these sites.

Orphan G Protein-Coupled Receptors (GPCRs): The NAE family is known to interact with a range of orphan GPCRs, so named because their endogenous ligands are not yet fully characterized. Receptors such as GPR55, GPR110, and GPR119 have been identified as targets for various NAEs. It is plausible that N-(2-Hydroxyethyl)tricosanamide could be an endogenous ligand for one or more of these orphan receptors. The characterization of such interactions is a burgeoning area of research and could reveal novel signaling pathways for very long-chain NAEs.

Enzyme Modulation and Binding Studies

The biological effects of NAEs are tightly regulated by their synthesis and degradation. Key enzymes involved in the metabolism of NAEs, such as Fatty Acid Amide Hydrolase (FAAH) and N-Acylphosphatidylethanolamine-specific Phospholipase D (NAPE-PLD), represent another class of potential molecular targets for N-(2-Hydroxyethyl)tricosanamide.

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby enhancing cannabinoid signaling. The structure of N-(2-Hydroxyethyl)tricosanamide, particularly its long saturated acyl chain, may influence its susceptibility to FAAH-mediated hydrolysis. It could potentially act as a substrate, a competitive inhibitor, or may not be recognized by FAAH at all. Binding studies are required to determine its interaction with this critical enzyme.

N-Acylphosphatidylethanolamine-specific Phospholipase D (NAPE-PLD): This enzyme is involved in the biosynthesis of NAEs from their N-acylphosphatidylethanolamine precursors. Modulation of NAPE-PLD activity can directly impact the levels of various NAEs. Whether N-(2-Hydroxyethyl)tricosanamide or its precursor can influence NAPE-PLD activity is an area that warrants investigation.

Intracellular Signaling Cascades Triggered by N-(2-Hydroxyethyl)tricosanamide

Should N-(2-Hydroxyethyl)tricosanamide interact with GPCRs like the cannabinoid receptors or orphan receptors, it would trigger specific intracellular signaling cascades. The nature of these cascades would depend on the G-protein to which the receptor is coupled (e.g., Gαi/o, Gαq/11, or Gαs).

A hypothetical interaction with a Gαi/o-coupled receptor, typical for CB1 receptors, would likely lead to:

Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

Modulation of ion channels, such as the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.

Activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38 kinases.

Conversely, if it were to act on a Gαq/11-coupled receptor, the signaling cascade would involve:

Activation of phospholipase C (PLC).

Production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Subsequent release of intracellular calcium and activation of protein kinase C (PKC).

Without experimental data on the specific receptor targets of N-(2-Hydroxyethyl)tricosanamide, these proposed signaling pathways remain speculative.

Downstream Molecular and Cellular Responses

The ultimate cellular response to N-(2-Hydroxyethyl)tricosanamide would be a consequence of the activated signaling cascades. Based on the known functions of other NAEs, potential downstream effects could encompass a wide range of cellular processes.

| Potential Downstream Response | Mediating Signaling Pathway (Hypothetical) | Cellular Consequence |

| Modulation of Neurotransmission | CB1 Receptor -> Inhibition of Ca2+ channels | Altered release of neurotransmitters |

| Anti-inflammatory Effects | CB2 Receptor -> Modulation of cytokine release | Reduced inflammatory response |

| Regulation of Cell Proliferation | MAPK/ERK Pathway | Influence on cell growth and differentiation |

| Apoptosis | Caspase Activation/Inhibition | Induction or prevention of programmed cell death |

It is important to reiterate that these are potential responses based on the broader understanding of NAE signaling. The unique structure of N-(2-Hydroxyethyl)tricosanamide may confer novel biological activities and downstream effects that are yet to be discovered. Further research, including binding assays, enzymatic activity studies, and cellular signaling experiments, is imperative to elucidate the precise molecular mechanisms of this very long-chain endocannabinoid.

Cellular Dynamics and Localization of N 2 Hydroxyethyl Tricosanamide

Elucidation of Cellular Uptake Mechanisms

The entry of N-acylethanolamines (NAEs) like N-(2-Hydroxyethyl)tricosanamide into the cell is a multifaceted process that does not appear to rely on a single, dedicated transmembrane transporter. Instead, it involves a combination of protein-assisted movement and passage across the lipid bilayer.

Protein-Mediated Transport Systems

Initial theories about NAE uptake suggested the existence of a specific endocannabinoid transmembrane transporter. However, this has been challenged by findings that identify fatty acid-binding proteins (FABPs) as key players in the cellular uptake and transport of NAEs. nih.govsemanticscholar.org These intracellular lipid-binding proteins act as carriers, chaperoning NAEs through the aqueous environment of the cytoplasm. researchgate.net

Research has demonstrated that compounds previously thought to be inhibitors of a putative membrane transporter actually exert their effects by targeting and inhibiting FABPs. nih.govsemanticscholar.orgresearchgate.net This finding suggests that FABPs are the primary drivers of protein-mediated NAE transport within the cell, facilitating their movement from the inner leaflet of the plasma membrane to various intracellular destinations. nih.gov

Non-Saturable Uptake Pathways (e.g., Direct Translocation, Diffusion)

Given their lipophilic nature, NAEs are capable of crossing the cell membrane through non-protein-mediated, non-saturable mechanisms. These pathways likely include passive diffusion and direct translocation, where the lipid molecule moves through the plasma membrane down its concentration gradient. The hydrophobic properties of these molecules necessitate the presence of intracellular carriers to facilitate their movement once inside the cell, but their initial entry is not solely dependent on proteins. semanticscholar.org The lack of a definitively identified membrane transporter protein lends support to the importance of these direct uptake mechanisms. nih.govresearchgate.net

Intracellular Trafficking and Distribution

Once inside the cell, the distribution of N-(2-Hydroxyethyl)tricosanamide is not random but is directed by a sophisticated trafficking system. This system ensures the molecule reaches its sites of action or degradation. Fatty acid-binding proteins (FABPs) are central to this process. semanticscholar.org

FABPs function as intracellular conduits, sequestering NAEs from the cytoplasm and transporting them to specific organelles. semanticscholar.org A critical function of this trafficking is the delivery of NAEs to the nucleus, where they can interact with nuclear receptors such as peroxisome proliferator-activated receptor-alpha (PPARα). nih.govsemanticscholar.orgresearchgate.net Studies have shown that inhibiting FABP function reduces the activation of these nuclear receptors, confirming the essential role of FABPs in nuclear signaling pathways for NAEs. nih.govresearchgate.net

This protein-mediated trafficking allows for efficient signaling and also directs NAEs to their metabolic enzymes for prompt inactivation, thereby controlling the duration and intensity of their biological effects. semanticscholar.org

Subcellular Localization Studies of N-(2-Hydroxyethyl)tricosanamide and Associated Proteins

FAAH is an intracellular enzyme primarily localized to the cytosol and is also found associated with the endoplasmic reticulum. proteinatlas.orgproteinatlas.orgtandfonline.com It is a member of the amidase signature family of serine hydrolases. tandfonline.comnih.gov In contrast, NAAA is a cysteine hydrolase that is characteristically found within lysosomes, consistent with its optimal activity at an acidic pH of 4.5-5. nih.govtandfonline.comwikipedia.org The distinct localization of these two enzymes suggests they play different roles in the regulation of NAE levels in various cellular compartments.

The transport proteins, FABPs, are found to cycle between the cytosol and the nucleus, which enables their function as shuttles for NAEs to nuclear receptors. semanticscholar.org

The table below summarizes the subcellular localization of these key proteins associated with NAE metabolism and transport.

| Protein | Main Subcellular Location(s) | Function Relative to NAEs | Supporting References |

| Fatty Acid Amide Hydrolase (FAAH) | Cytosol, Endoplasmic Reticulum | Hydrolysis/Degradation | proteinatlas.orgproteinatlas.orgtandfonline.com |

| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Lysosomes | Hydrolysis/Degradation | nih.govtandfonline.comwikipedia.org |

| Fatty Acid-Binding Proteins (FABPs) | Cytosol, Nucleus | Intracellular Transport/Trafficking | nih.govsemanticscholar.orgresearchgate.net |

Biological Role and Systemic Interactions of N 2 Hydroxyethyl Tricosanamide

Involvement in Lipid Homeostasis and Metabolism

N-acylethanolamines are recognized as important regulators of lipid homeostasis and metabolism. nih.gov They are synthesized from membrane phospholipids, specifically N-acyl-phosphatidylethanolamines (NAPEs), and their production is often linked to cellular energy status and dietary fat intake. nih.gov The metabolism of NAEs is an integral part of the broader endocannabinoid signaling system, which has a well-established role in controlling energy balance and metabolism. wikipedia.org

The degradation of NAEs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH) and, in some cells, by N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govcore.ac.uk The activity of these enzymes is crucial for maintaining the appropriate levels of NAEs and thus for the proper regulation of lipid metabolism.

Table 1: Key Enzymes in NAE Metabolism

| Enzyme | Function | Role in Lipid Homeostasis |

| N-acyltransferase | Synthesizes N-acyl-phosphatidylethanolamine (NAPE), the precursor to NAEs. nih.govnih.gov | Initiates the production of signaling lipids that regulate energy balance. |

| NAPE-hydrolyzing phospholipase D (NAPE-PLD) | Hydrolyzes NAPE to produce NAEs. nih.govnih.gov | A key step in the on-demand synthesis of NAEs in response to metabolic signals. |

| Fatty Acid Amide Hydrolase (FAAH) | Degrades NAEs into their constituent fatty acid and ethanolamine (B43304). wikipedia.orgnih.gov | Terminates NAE signaling, thereby controlling their metabolic effects. |

| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Degrades NAEs, with a preference for saturated species, in lysosomes. core.ac.uk | Provides an alternative degradation pathway, potentially regulating specific NAE pools. |

Role in Intercellular Communication and Signaling

N-(2-Hydroxyethyl)tricosanamide is part of a complex intercellular communication system mediated by lipid messengers. nih.govnih.gov NAEs can act as signaling molecules that travel between cells to modulate the function of various tissues and organs. nih.gov The endocannabinoid system, of which NAEs are a crucial component, is a widespread signaling network in animals. wikipedia.org

The signaling actions of NAEs are mediated through their interaction with a range of cellular receptors. core.ac.uk While the most famous NAE, anandamide (B1667382), acts on cannabinoid receptors CB1 and CB2, other NAEs have different targets. nih.govnih.gov For example, N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA) are known to interact with PPARα. nih.govnih.gov Given its structure as a very long-chain saturated NAE, N-(2-Hydroxyethyl)tricosanamide may interact with similar nuclear receptors or other yet-to-be-identified targets to influence cellular function.

The transport of NAEs across the cell membrane and within the cytoplasm is another important aspect of their signaling role. Fatty acid-binding proteins (FABPs) have been identified as intracellular carriers for NAEs, facilitating their transport to nuclear receptors like PPARα. nih.gov This transport is a critical step in the signaling cascade that allows these lipid molecules to exert their effects on gene expression and cellular activity.

Table 2: Receptors and Transporters Involved in NAE Signaling

| Molecule | Type | Function in NAE Signaling |

| Cannabinoid Receptor 1 (CB1) | G-protein coupled receptor | Primary target for the endocannabinoid anandamide; involved in neurotransmission and metabolism. nih.gov |

| Cannabinoid Receptor 2 (CB2) | G-protein coupled receptor | Primarily involved in immune function and inflammation. core.ac.uk |

| Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Nuclear receptor | Activated by certain NAEs (e.g., OEA, PEA) to regulate genes involved in lipid metabolism and inflammation. nih.govnih.govcore.ac.uk |

| Fatty Acid-Binding Proteins (FABPs) | Intracellular lipid-binding proteins | Transport NAEs within the cell to their target receptors, such as PPARα. nih.gov |

Investigation of Broader Physiological and Biochemical Functions

While specific research on N-(2-Hydroxyethyl)tricosanamide is not extensive, the broader family of N-acylethanolamines has been implicated in a wide array of physiological and biochemical processes. nih.govwikipedia.orgnih.gov These include roles in inflammation, pain perception, and neuroprotection. nih.govnih.gov

Saturated and monounsaturated NAEs, which constitute the majority of cellular NAEs, can have cytoprotective effects. nih.gov For instance, N-palmitoylethanolamine (PEA) is known for its anti-inflammatory and analgesic properties. nih.gov It is plausible that very long-chain saturated NAEs like N-(2-Hydroxyethyl)tricosanamide could contribute to these protective mechanisms. The accumulation of NAEs has been observed in response to tissue injury, suggesting a role in the body's response to stress and damage. nih.gov

The diverse biological activities of NAEs are a reflection of the variety of receptors they can interact with and the different signaling pathways they can modulate. core.ac.uk Further research is needed to fully elucidate the specific functions of N-(2-Hydroxyethyl)tricosanamide and to understand how its very long acyl chain influences its biological activity and receptor interactions. The study of such rare NAEs could reveal novel aspects of lipid signaling and its physiological significance.

Advanced Research Methodologies for N 2 Hydroxyethyl Tricosanamide Investigation

State-of-the-Art Analytical Techniques in Biological Matrices

The accurate measurement of N-(2-hydroxyethyl)tricosanamide in biological samples such as plasma, cerebrospinal fluid (CSF), and tissues presents a significant analytical challenge. biorxiv.org The development of robust analytical methods is crucial for understanding its physiological and pathological significance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Related Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of N-(2-hydroxyethyl)tricosanamide and other NAEs in biological matrices. nih.gov This technique offers unparalleled selectivity and sensitivity, which are essential for measuring the low concentrations at which these lipids are typically present. biorxiv.orgbioanalysis-zone.com

Recent advancements in LC-MS/MS methods have focused on several key areas to improve the analysis of NAEs. nih.gov Ultra-high performance liquid chromatography (UHPLC) systems are increasingly used to enhance chromatographic resolution and reduce run times. biorxiv.org The coupling of these systems to triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode allows for the highly selective detection of target analytes. bioanalysis-zone.com The use of deuterated internal standards is a common practice to ensure accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. biorxiv.org

Below is a table summarizing typical parameters for LC-MS/MS analysis of NAEs, which would be applicable for N-(2-hydroxyethyl)tricosanamide.

| Parameter | Description |

| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 columns are commonly employed. |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid to improve ionization. nih.gov |

| Ionization Source | Electrospray Ionization (ESI) is frequently used for NAE analysis. nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) for MRM scans. |

| Detection Mode | Positive ion mode is typical for NAEs. nih.gov |

Advanced Spectroscopic Methods for N-(2-Hydroxyethyl)tricosanamide Detection

While LC-MS/MS is the primary tool for quantification, other spectroscopic methods play a role in the structural elucidation and verification of NAEs. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, can be used to confirm the chemical structure of synthesized standards or isolated compounds. nih.gov Fourier-transform infrared (FT-IR) spectroscopy can also provide information about the functional groups present in the molecule. researchgate.net

High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap-based systems, offers an alternative to triple quadrupole instruments. bioanalysis-zone.com HRMS provides highly accurate mass measurements, which can aid in the identification of unknown lipids and provide greater confidence in compound identification, especially in complex lipidomics studies. bioanalysis-zone.com

Sample Preparation Strategies for Complex Biological Matrices

Effective sample preparation is a critical step for the reliable analysis of N-(2-hydroxyethyl)tricosanamide, as biological matrices are complex and can interfere with analysis. researchgate.netnih.gov The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and concentrate the sample to improve detection limits.

Common extraction techniques for NAEs from biological samples include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the lipids into an organic solvent.

Solid-Phase Extraction (SPE): SPE is a widely used and often preferred method for cleaning up complex samples. researchgate.netresearchgate.netnih.gov It can provide more selective extraction and lead to cleaner final extracts compared to LLE. researchgate.net Various sorbents can be used depending on the specific properties of the analyte and the matrix.

The choice of extraction solvent and method can significantly impact the recovery of NAEs. For instance, a study on NAEs in cerebrospinal fluid found that a combination of acetonitrile and acetone (B3395972) for extraction yielded the highest efficiency and recovery. biorxiv.org It is crucial to optimize and validate the sample preparation protocol for each specific biological matrix to minimize matrix effects and ensure accurate quantification. nih.govnih.gov

Omics-Based Research Strategies

To gain a comprehensive understanding of the biological role of N-(2-hydroxyethyl)tricosanamide, it is essential to move beyond the analysis of a single molecule and adopt a broader, systems-level perspective. "Omics" technologies provide the tools to investigate the complex interplay of lipids, metabolites, and proteins.

Lipidomics Profiling of N-(2-Hydroxyethyl)tricosanamide and Related Species

Lipidomics aims to comprehensively identify and quantify all lipids within a biological system. nih.gov This approach is invaluable for studying N-(2-hydroxyethyl)tricosanamide as it allows for its measurement in the context of the entire NAE metabolic pathway. nih.gov This includes its precursors, such as N-tricosanoyl-phosphatidylethanolamine (NAPE), and other related NAEs. nih.gov

Targeted lipidomics focuses on a predefined set of lipids, such as a panel of NAEs, and is typically performed using LC-MS/MS in MRM mode for maximum sensitivity and specificity. nih.gov In contrast, untargeted lipidomics seeks to measure as many lipids as possible in a sample, often utilizing HRMS to identify novel or unexpected lipid species. researchgate.net

By applying lipidomics, researchers can uncover tissue-specific differences in NAE metabolism and identify how this pathway is perturbed in various physiological or pathological states. nih.gov

Integration with Metabolomics and Proteomics Approaches

To construct a more complete picture of the biological function of N-(2-hydroxyethyl)tricosanamide, data from lipidomics can be integrated with other omics datasets, such as metabolomics and proteomics. nih.govnih.gov

Metabolomics provides a snapshot of all the small-molecule metabolites in a biological system. nih.gov Integrating lipidomics data with broader metabolomic profiles can reveal connections between NAE metabolism and other metabolic pathways. nih.gov

Proteomics identifies and quantifies the complete set of proteins in a sample. nih.gov By correlating changes in N-(2-hydroxyethyl)tricosanamide levels with alterations in protein expression, researchers can identify the enzymes, receptors, and transporters that are involved in its signaling and metabolism. nih.govnih.gov

The integration of these multi-omics datasets requires sophisticated bioinformatics tools and statistical analysis to identify meaningful correlations and build comprehensive biological pathway models. nih.govnih.gov This integrated approach holds the key to unlocking the complex mechanisms through which N-(2-hydroxyethyl)tricosanamide exerts its biological effects.

Computational and Bioinformatic Analysis of Omics Data

While no specific "omics" data for N-(2-Hydroxyethyl)tricosanamide currently exists, computational and bioinformatic approaches are indispensable for interpreting the complex datasets that would be generated from its study. These methodologies allow for the integration of transcriptomics, proteomics, and metabolomics to build a holistic picture of the compound's cellular impact.

A hypothetical study could involve treating a relevant cell line with N-(2-Hydroxyethyl)tricosanamide and performing multi-omics analysis. The resulting data would be processed through established bioinformatic pipelines. For instance, differential gene expression analysis could identify genes whose transcription is altered by the compound, while pathway analysis would reveal the biological processes affected. Similarly, proteomic analysis would identify changes in protein abundance, and metabolomic profiling would uncover shifts in the cellular metabolic landscape.

By integrating these datasets, researchers could construct network models to predict the molecular targets and mechanisms of action of N-(2-Hydroxyethyl)tricosanamide. Such an approach has been successfully used to identify the roles of other lipids in various physiological and pathological processes.

Table 1: Illustrative Example of a Multi-Omics Data Integration Strategy for N-(2-Hydroxyethyl)tricosanamide Investigation

| Omics Level | Methodology | Potential Findings for N-(2-Hydroxyethyl)tricosanamide | Bioinformatic Analysis |

| Transcriptomics | RNA-Sequencing | Identification of up- or down-regulated genes involved in lipid metabolism, inflammation, or cell signaling. | Differential expression analysis, gene ontology enrichment, pathway analysis. |

| Proteomics | Mass Spectrometry | Changes in the expression of enzymes involved in fatty acid amide metabolism or receptor proteins. | Protein quantification, post-translational modification analysis, protein-protein interaction network analysis. |

| Metabolomics | LC-MS/MS | Alterations in the levels of related lipids, downstream signaling molecules, or metabolic intermediates. | Metabolite identification and quantification, metabolic pathway mapping. |

Development and Application of In Vitro Model Systems

In vitro models are crucial for dissecting the specific cellular and molecular effects of N-(2-Hydroxyethyl)tricosanamide in a controlled environment.

Cell Culture Models for Mechanistic Studies

The use of cell culture systems is a fundamental approach to understanding the direct effects of N-(2-Hydroxyethyl)tricosanamide on cellular processes. While no published studies have utilized this compound in cell culture, the methodologies are well-established from research on other NAEs. nih.gov

Initial studies would likely involve treating various cell lines (e.g., neuronal, immune, or skin cells) with N-(2-Hydroxyethyl)tricosanamide to assess its impact on cell viability, proliferation, and differentiation. Mechanistic studies would follow, investigating its influence on specific signaling pathways. For example, given that other NAEs interact with receptors like PPARs, experiments could be designed to determine if N-(2-Hydroxyethyl)tricosanamide can bind to and activate these nuclear receptors. nih.govnih.gov

Furthermore, cell culture models are invaluable for studying the biosynthesis and degradation of N-(2-Hydroxyethyl)tricosanamide. By providing cells with labeled precursors, researchers can trace the metabolic fate of the compound and identify the enzymes involved in its synthesis and breakdown. This approach has been instrumental in characterizing the metabolic pathways of other fatty acid amides. nih.govnih.gov

Recombinant Protein Expression and Characterization

To definitively identify the enzymes and receptors that interact with N-(2-Hydroxyethyl)tricosanamide, recombinant protein expression systems are essential. Although no specific proteins have been identified as interacting with this compound, this methodology would be critical once potential candidates are predicted from computational analyses or discovered through other experimental means.

For instance, if a particular hydrolase is suspected of degrading N-(2-Hydroxyethyl)tricosanamide, its gene could be cloned and expressed in a host system like E. coli or insect cells. The purified recombinant enzyme would then be used in activity assays with N-(2-Hydroxyethyl)tricosanamide as a substrate to confirm its catalytic function and determine kinetic parameters. This approach provides conclusive evidence of a direct molecular interaction.

Utilization of In Vivo (Non-Human) Model Systems

While in vitro studies provide valuable mechanistic insights, in vivo models are necessary to understand the physiological and pathophysiological roles of N-(2-Hydroxyethyl)tricosanamide in a whole organism.

Genetic and Pharmacological Animal Models for Functional Studies

The study of long-chain NAEs has been greatly advanced by the use of animal models. usf.edu Although no such models have been developed specifically for N-(2-Hydroxyethyl)tricosanamide, established strategies could be readily adapted.

Genetic models, such as knockout mice lacking the enzymes presumed to synthesize or degrade N-(2-Hydroxyethyl)tricosanamide, would be invaluable. By observing the phenotype of these animals, researchers could infer the compound's primary functions. For example, if the knockout of a synthesizing enzyme leads to a specific skin condition, it would suggest a role for N-(2-Hydroxyethyl)tricosanamide in skin biology.

Pharmacological models, where animals are administered N-(2-Hydroxyethyl)tricosanamide or inhibitors of its metabolic enzymes, would also provide critical functional data. These studies could assess the compound's effects on various physiological parameters, such as inflammation, pain perception, or metabolic regulation, areas where other NAEs are known to be active. nih.govnih.govcore.ac.uk

Assessment of Biological Impact in Organismal Systems

Following the application of genetic or pharmacological interventions, a thorough assessment of the biological impact of altered N-(2-Hydroxyethyl)tricosanamide levels is crucial. This would involve a multi-pronged approach to evaluate changes at the molecular, cellular, and organismal levels.

Lipidomic analysis of various tissues from treated or genetically modified animals would reveal how the levels of N-(2-Hydroxyethyl)tricosanamide and related lipids are altered. Histological examination of tissues would identify any cellular or structural changes. Behavioral studies could be employed to assess any impact on neurological functions.

Table 2: Hypothetical In Vivo Study Design for N-(2-Hydroxyethyl)tricosanamide

| Model System | Intervention | Biological Assessment | Potential Insights |

| Mouse Model | Genetic knockout of a putative biosynthetic enzyme. | Lipidomic profiling of tissues, histological analysis of skin and brain, behavioral tests. | Elucidation of the primary physiological roles of endogenous N-(2-Hydroxyethyl)tricosanamide. |

| Rat Model | Administration of an inhibitor of a putative degradative enzyme. | Measurement of inflammatory markers, assessment of nociceptive thresholds, metabolic profiling. | Understanding the therapeutic potential of modulating N-(2-Hydroxyethyl)tricosanamide levels. |

Structural Biology Approaches for N-(2-Hydroxyethyl)tricosanamide and Binding Partners

The elucidation of the three-dimensional structure of N-(2-Hydroxyethyl)tricosanamide and its interacting partners at an atomic level is crucial for understanding its biological functions. Structural biology techniques provide invaluable insights into the molecular architecture, conformational dynamics, and binding interfaces that govern the compound's activity.

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary experimental techniques for determining the high-resolution structures of biological macromolecules and their complexes with ligands like N-(2-Hydroxyethyl)tricosanamide.

X-ray Crystallography is a powerful method for obtaining a static, high-resolution three-dimensional structure of a molecule in its crystalline state. nih.govlarodan.com This technique has been instrumental in revealing the atomic details of enzymes that metabolize N-acylethanolamines, such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). chemicalbook.comepa.govmdpi.com

To study the interaction of N-(2-Hydroxyethyl)tricosanamide with a binding partner using X-ray crystallography, the partner protein would first need to be expressed, purified, and crystallized. These crystals are then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be calculated. From this map, the positions of individual atoms can be determined, revealing the precise structure of the binding pocket and how N-(2-Hydroxyethyl)tricosanamide is oriented within it.

For instance, the crystal structure of rat FAAH has been solved, revealing a dimeric enzyme with channels that provide access to the membrane and cytosolic compartments. epa.gov Such structures, often determined in complex with inhibitors, have elucidated the key amino acid residues involved in substrate binding and catalysis. Although a crystal structure of N-(2-Hydroxyethyl)tricosanamide itself or in a complex is not publicly available, data from homologous structures can be used for comparative analysis.

Illustrative Data from X-ray Crystallography of a Related Enzyme:

| Parameter | Value |

| Resolution (Å) | 2.8 |

| Space Group | P212121 |

| Unit Cell Dimensions (Å) | a=65.4, b=128.2, c=155.6 |

| Method | X-RAY DIFFRACTION |

| This table presents representative data that could be obtained from an X-ray diffraction experiment on a protein that binds N-(2-Hydroxyethyl)tricosanamide, based on published structures of related enzymes like FAAH. |

Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of molecules in solution, which is closer to the physiological state. For a molecule like N-(2-Hydroxyethyl)tricosanamide, 1H and 13C NMR would be the primary methods for structural characterization.

In a typical 1H NMR spectrum of a long-chain fatty acid amide, distinct signals would be observed for the protons in the ethanolamine (B43304) headgroup and the long alkyl chain. For instance, the methylene (B1212753) protons adjacent to the amide nitrogen and the hydroxyl group would have characteristic chemical shifts. The long methylene chain would typically appear as a broad multiplet. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, aiding in the complete assignment of the spectrum.

When N-(2-Hydroxyethyl)tricosanamide binds to a protein, changes in the chemical shifts and line widths of both the ligand and the protein can be observed. This technique, known as ligand-observed NMR, can identify the binding epitope on the ligand. Conversely, protein-observed NMR can map the binding site on the protein by monitoring the chemical shift perturbations of the protein's backbone amide protons upon ligand binding.

Representative 1H NMR Chemical Shifts for a Long-Chain N-Acylethanolamide:

| Proton | Representative Chemical Shift (ppm) |

| -CH2-OH | ~3.7 |

| -NH-CH 2- | ~3.4 |

| -CO-CH 2- | ~2.2 |

| -(CH 2)n- | ~1.3 |

| -CH 3 | ~0.9 |

| This table shows typical proton NMR chemical shift ranges for a molecule structurally similar to N-(2-Hydroxyethyl)tricosanamide. Actual values for N-(2-Hydroxyethyl)tricosanamide may vary. |

Computational Modeling and Molecular Dynamics Simulations

Computational approaches are increasingly used to complement experimental data and provide dynamic insights into the behavior of molecules like N-(2-Hydroxyethyl)tricosanamide and their interactions with biological targets.

Computational Modeling encompasses a range of in silico techniques to predict the structure and properties of molecules. For N-(2-Hydroxyethyl)tricosanamide, homology modeling could be used to build a three-dimensional model of a binding partner if the structure of a related protein is known. Molecular docking could then be employed to predict the binding mode of N-(2-Hydroxyethyl)tricosanamide within the active site of its target protein. These models can guide the design of experiments, such as site-directed mutagenesis, to validate the predicted interactions.

Molecular Dynamics (MD) Simulations provide a powerful tool to study the time-dependent behavior of molecular systems. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the investigation of conformational changes, the stability of ligand-protein complexes, and the role of solvent molecules in the binding process.

For N-(2-Hydroxyethyl)tricosanamide, MD simulations can be used to study its behavior within a lipid bilayer, providing insights into its preferred location, orientation, and conformational flexibility. When studying its interaction with a binding partner, MD simulations can reveal the dynamics of the binding process and the key interactions that stabilize the complex. These simulations can also be used to calculate the binding free energy, providing a theoretical measure of the binding affinity.

Illustrative Parameters from a Molecular Dynamics Simulation Setup:

| Parameter | Description |

| Force Field | A set of parameters to describe the potential energy of the system (e.g., CHARMM, AMBER). |

| Water Model | A model to represent water molecules in the simulation (e.g., TIP3P). |

| Simulation Time | The total time the system is simulated (e.g., 100 nanoseconds). |

| Ensemble | The statistical ensemble used to control thermodynamic variables (e.g., NPT - constant number of particles, pressure, and temperature). |

| This table outlines some of the key parameters that would be defined in a molecular dynamics simulation protocol to study N-(2-Hydroxyethyl)tricosanamide. |

By integrating these advanced research methodologies, a comprehensive understanding of the structural and dynamic properties of N-(2-Hydroxyethyl)tricosanamide and its interactions can be achieved, paving the way for a deeper comprehension of its biological roles.

Comparative Analysis and Structure Activity Relationships

Comparative Studies with Other N-Acylethanolamines (e.g., Palmitoylethanolamide (B50096), Anandamide)

N-acylethanolamines are a class of lipid mediators that include endogenous bioactive lipids with diverse physiological roles. mdpi.com Prominent members of this family include Palmitoylethanolamide (PEA), a saturated NAE with a 16-carbon chain, and Anandamide (B1667382) (AEA), a polyunsaturated NAE with a 20-carbon chain. mdpi.comnih.gov These compounds differ significantly in their receptor interactions and metabolic pathways, primarily due to the differences in their acyl chain structure.

Palmitoylethanolamide (PEA) , or N-(2-hydroxyethyl)hexadecanamide, is a saturated fatty acid amide known for its anti-inflammatory, analgesic, and neuroprotective properties. mdpi.comnih.gov Unlike Anandamide, PEA does not exhibit significant affinity for the classical cannabinoid receptors CB1 and CB2. nih.govnih.gov Instead, its biological effects are largely mediated through the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α). mdpi.comnih.govnih.gov

Anandamide (AEA) , or N-arachidonoylethanolamine, is a well-known endocannabinoid that acts as a partial agonist for cannabinoid receptors CB1 and CB2, mediating a variety of physiological and psychoactive effects. mdpi.comnih.govmdpi.com Its polyunsaturated arachidonoyl chain is crucial for this interaction.

The metabolism of these NAEs is also distinct. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of Anandamide. nih.govnih.gov In contrast, N-acylethanolamine-hydrolyzing acid amidase (NAAA) preferentially hydrolyzes saturated and monounsaturated NAEs like PEA. escholarship.orgnih.gov

Given that N-(2-Hydroxyethyl)tricosanamide possesses a very long, saturated acyl chain (C23:0), its properties are theoretically more aligned with those of PEA than with Anandamide. It is unlikely to interact with cannabinoid receptors due to the lack of a polyunsaturated chain. Instead, its biological activities, if any, might be mediated through PPAR-α or other, yet to be identified, pathways associated with very-long-chain fatty acid derivatives. Its primary catabolic enzyme would more likely be NAAA rather than FAAH, although its extended chain length may significantly influence the rate of hydrolysis.

Table 1: Comparative Properties of Key N-Acylethanolamines

| Feature | N-(2-Hydroxyethyl)tricosanamide | Palmitoylethanolamide (PEA) | Anandamide (AEA) |

|---|---|---|---|

| Acyl Chain | Tricosanoyl (23:0) | Palmitoyl (16:0) | Arachidonoyl (20:4) |

| Saturation | Saturated | Saturated | Polyunsaturated |

| Primary Receptor Target(s) | Likely PPAR-α or other nuclear receptors | PPAR-α | Cannabinoid Receptors (CB1, CB2) |

| Primary Catabolic Enzyme | Likely NAAA | NAAA | FAAH |

Investigation of N-(2-Hydroxyethyl)tricosanamide Structural Analogs

For instance, in the development of NAAA inhibitors, analogs of PEA have been synthesized by modifying or replacing the amide function with retro-amides or esters. escholarship.org Other approaches have focused on creating β-lactone derivatives, such as (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide, which act as potent NAAA inhibitors by acylating the enzyme's catalytic cysteine. nih.gov

These studies underscore the importance of the lipophilic tail for enzyme active site recognition. An analog of N-(2-Hydroxyethyl)tricosanamide could theoretically be designed by introducing functionalities to the tricosanoyl chain or by modifying the ethanolamine (B43304) group to enhance interaction with specific biological targets or to inhibit its degradation. The very long C23 chain presents a unique structural feature that could be exploited for developing highly specific molecular probes or therapeutic agents, although its inherent lipophilicity and potential for poor solubility would need to be considered.

Elucidation of Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) for NAEs is critically dependent on the length and saturation of the N-acyl chain. This relationship dictates both the interaction with receptors and the susceptibility to enzymatic hydrolysis.

Studies on the substrate specificity of NAAA have revealed that its catalytic efficiency is maximal for PEA (C16:0). nih.gov The efficiency sharply declines as the fatty acyl chain is either shortened or lengthened. nih.gov For instance, the hydrolysis product for stearic acid (C18:0) containing NAE was only detectable at high substrate concentrations, suggesting a significant drop in NAAA's catalytic activity with just a two-carbon addition to the palmitoyl chain. nih.gov This suggests that N-(2-Hydroxyethyl)tricosanamide, with its C23 chain, would likely be a very poor substrate for NAAA.

Similarly, FAAH displays a preference for polyunsaturated acyl chains, with Anandamide (C20:4) being a high-affinity substrate. nih.gov Saturated NAEs are generally poor substrates for FAAH. Therefore, N-(2-Hydroxyethyl)tricosanamide is not expected to be significantly metabolized by FAAH.

This enzymatic selectivity has significant implications for the biological lifetime and activity of NAEs. The resistance of very-long-chain saturated NAEs to degradation by the canonical FAAH and NAAA pathways might imply either a longer duration of action or metabolism through alternative, currently uncharacterized, enzymatic routes.

The SAR for receptor interaction also highlights the importance of the acyl chain. The polyunsaturated nature of Anandamide's arachidonoyl chain is essential for its binding to the hydrophobic pocket of cannabinoid receptors. Saturated NAEs like PEA lack this feature and instead activate PPAR-α, where the long, straight alkyl chain can be accommodated. It is plausible that the very-long-chain of N-(2-Hydroxyethyl)tricosanamide could interact with PPARs or other lipid-sensing nuclear receptors, potentially with a unique affinity or activation profile compared to shorter-chain NAEs.

Table 2: Structure-Activity Relationship Summary for N-Acylethanolamines

| Structural Feature | Influence on Activity |

|---|---|

| Acyl Chain Length | Optimal activity for NAAA hydrolysis is around C16. Longer or shorter chains show reduced activity. nih.gov |

| Acyl Chain Saturation | Saturated and monounsaturated chains are preferred by NAAA. Polyunsaturated chains are preferred by FAAH and are critical for cannabinoid receptor binding. nih.govnih.gov |

| Amide Head Group | Modifications to the ethanolamine moiety can alter receptor binding and enzymatic stability. |

Future Directions and Emerging Research Avenues for N 2 Hydroxyethyl Tricosanamide

Uncharted Biological Roles and Novel Mechanisms

While the broader family of N-acylethanolamines is known to be involved in diverse biological activities, the specific roles of very long-chain variants such as N-(2-Hydroxyethyl)tricosanamide remain largely uncharacterized. nih.govresearchgate.net Future research is poised to investigate several key areas:

Interaction with the Endocannabinoid System: A primary avenue of investigation is to determine the extent and nature of N-(2-Hydroxyethyl)tricosanamide's interaction with the canonical cannabinoid receptors, CB1 and CB2. While it is classified as an endocannabinoid, its binding affinity and efficacy at these receptors compared to other NAEs are unknown. medchemexpress.com It is also plausible that it may interact with other related receptors, such as GPR55 or TRPV1 channels, which are known targets for other lipid messengers. researchgate.net

Modulation of Cellular Membranes: The substantial length of the tricosanoic acid chain (a 23-carbon fatty acid) suggests that N-(2-Hydroxyethyl)tricosanamide could have significant effects on the biophysical properties of cellular membranes. medchemexpress.com Its incorporation into the lipid bilayer may alter membrane fluidity, thickness, and the formation of lipid rafts, thereby influencing the function of membrane-bound proteins, including receptors and enzymes.

Metabolic Regulation: Other long-chain NAEs are known to play roles in metabolic processes. Investigating whether N-(2-Hydroxyethyl)tricosanamide influences pathways related to energy balance, lipid metabolism, or glucose homeostasis is a critical next step. Its very long-chain nature might confer specific functions in tissues with high lipid turnover or unique metabolic demands.

Anti-inflammatory and Cytoprotective Effects: Some long-chain NAEs have demonstrated the ability to inhibit lipid peroxidation in mitochondria, suggesting a potential cytoprotective role. nih.gov Research is needed to explore if N-(2-Hydroxyethyl)tricosanamide possesses similar antioxidant properties or can modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes, as has been suggested for related compounds.

Therapeutic Implications Derived from Basic Research

The elucidation of N-(2-Hydroxyethyl)tricosanamide's fundamental biological activities could pave the way for novel therapeutic strategies. Based on the known functions of related NAEs, several therapeutic areas warrant exploration:

Neuroprotection: Given the neuroprotective effects of other endocannabinoids, investigating the potential of N-(2-Hydroxyethyl)tricosanamide in models of neurodegenerative diseases or acute neuronal injury is a logical progression. researchgate.net Its unique lipid structure might allow it to interact with specific neural pathways or offer enhanced stability or targeted delivery within the central nervous system.

Inflammatory Disorders: Should N-(2-Hydroxyethyl)tricosanamide prove to have significant anti-inflammatory properties, it could be a candidate for the development of new treatments for chronic inflammatory conditions. Its potential to modulate mitochondrial function and oxidative stress could be particularly relevant in this context. nih.govresearchgate.net

Metabolic Syndromes: If this compound is found to be involved in the regulation of energy metabolism, it could become a target for addressing metabolic disorders such as obesity and type 2 diabetes.

It is important to underscore that these therapeutic implications are currently speculative and contingent upon the results of foundational biological research.

Methodological Advancements and Interdisciplinary Approaches

Studying a specific, low-abundance lipid like N-(2-Hydroxyethyl)tricosanamide requires sophisticated and sensitive analytical techniques. Future progress in this area will heavily rely on:

Advanced Mass Spectrometry: The development and application of highly sensitive and selective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for the accurate detection and quantification of N-(2-Hydroxyethyl)tricosanamide in biological tissues and fluids. nih.gov These techniques are essential for mapping its distribution and understanding its metabolic fate.

Lipidomics and Metabolomics: Global profiling of lipids and metabolites in response to various stimuli or in disease states can help to identify the pathways in which N-(2-Hydroxyethyl)tricosanamide is involved. caymanchem.com This systems-level approach can provide a broader context for its biological function.

Chemical Biology Tools: The synthesis of labeled analogues of N-(2-Hydroxyethyl)tricosanamide, for example, with fluorescent tags or isotopic labels, would enable researchers to trace its movement within cells and identify its binding partners and metabolic products.

Interdisciplinary Collaboration: A comprehensive understanding of N-(2-Hydroxyethyl)tricosanamide will necessitate collaboration between chemists, biochemists, pharmacologists, and clinicians. The synthesis of the compound and its analogues, coupled with advanced biological and analytical investigation, will be key to unlocking its secrets. hpc-standards.com

Below is a table summarizing the key research areas and the methodologies that will be instrumental in advancing our understanding of N-(2-Hydroxyethyl)tricosanamide.

| Research Area | Key Questions | Methodological Approaches |

| Uncharted Biological Roles | Does it bind to cannabinoid receptors? How does it affect membrane properties? Is it involved in metabolic regulation? Does it have anti-inflammatory effects? | Receptor Binding Assays, Membrane Biophysics Studies, Metabolic Profiling, Enzyme Activity Assays |

| Therapeutic Implications | Could it be neuroprotective? Does it have potential in treating inflammatory diseases? Can it modulate metabolic syndromes? | In vitro and in vivo Disease Models, High-Throughput Screening |

| Methodological Advancements | How can we accurately measure it in biological samples? What are its metabolic pathways? Who are its molecular partners? | Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Lipidomics, Synthesis of Labeled Analogues, Chemical Proteomics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.